molecular formula C18H16FN3O4S2 B2975109 N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 895470-78-7

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B2975109
CAS No.: 895470-78-7
M. Wt: 421.46
InChI Key: KLKPMROATAWTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a benzothiazole-derived compound featuring a 6-acetamido substitution on the benzothiazole core and a 4-fluorobenzenesulfonylpropanamide side chain. This structure combines electron-withdrawing (fluorobenzenesulfonyl) and hydrogen-bonding (acetamido) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S2/c1-11(23)20-13-4-7-15-16(10-13)27-18(21-15)22-17(24)8-9-28(25,26)14-5-2-12(19)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKPMROATAWTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with acetic anhydride.

    Introduction of the Acetamido Group: The acetamido group is introduced by reacting the benzothiazole derivative with acetic anhydride.

    Sulfonylation: The fluorobenzenesulfonyl group is added through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride.

    Formation of the Propanamide Chain: The final step involves the reaction of the intermediate with 3-bromopropanamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Research: It can be used as a reagent or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound is compared below with benzothiazole derivatives and sulfonamide-containing analogs from the evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide (Target) Benzothiazole 6-Acetamido, 4-fluorobenzenesulfonylpropanamide ~440 (estimated) Not reported
N-(1,3-benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenyl propanamide (17b) Benzothiazole 4-Nitrobenzenesulfonyl, phenylpropanamide 586.10 111.50–111.70
N-(1,3-benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenyl formamido]propanamide (17c) Benzothiazole 4-Nitrobenzenesulfonyl, indole-propanamide ~620 (estimated) 140.00–140.40
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole 6-Trifluoromethyl, 4-chlorophenylacetamide ~375 (estimated) Not reported
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine 4-Fluorobenzenesulfonamide, chromen-4-one, fluorophenyl 589.10 175–178
Key Observations:
  • Substituent Diversity : The target compound’s 4-fluorobenzenesulfonyl group contrasts with the nitrobenzenesulfonyl groups in 17b and 17c . Fluorine’s electronegativity may enhance metabolic stability compared to nitro groups, which are prone to reduction.
  • Benzothiazole Modifications : The 6-acetamido group in the target compound differs from the trifluoromethyl group in N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide . Acetamido may improve solubility via hydrogen bonding, whereas trifluoromethyl enhances lipophilicity.
  • Complex Heterocycles : The pyrazolo-pyrimidine derivative in has a higher molecular weight (589.1 vs. ~440) and additional fluorophenyl/chromen motifs, likely influencing target selectivity .

Physicochemical and Spectral Comparisons

Melting Points and Stability:
  • The target compound’s melting point is unreported, but analogs 17b and 17c melt at 111–140°C, suggesting moderate thermal stability for benzothiazole sulfonamides .
  • The pyrazolo-pyrimidine derivative (175–178°C) exhibits higher thermal stability, possibly due to extended conjugation .
Spectral Data:
  • FTIR : Analogs like 17b show characteristic peaks for NH (3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and SO₂ (1350 cm⁻¹) . The target compound’s 4-fluorobenzenesulfonyl group would exhibit similar SO₂ stretching but distinct C-F vibrations (~1250 cm⁻¹).
  • NMR : In 17b , aromatic protons resonate at δ 7.2–8.5 ppm, while the acetamido group in the target compound would show a singlet near δ 2.1 ppm for the methyl group .

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic organic compound belonging to the benzothiazole family. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : The benzothiazole core is crucial for its biological activity.
  • Functional Groups : The presence of an acetamido group and a sulfonyl moiety enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. A study evaluated various benzothiazole derivatives, including compounds similar to this compound, against a range of bacterial and fungal pathogens. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were reported in the range of 10.7–21.4 μmol/mL for bacterial strains, indicating potent activity against both gram-positive and gram-negative bacteria .
  • Antifungal Activity : Compounds derived from benzothiazoles demonstrated effective antifungal properties, with some exhibiting MIC values comparable to established antifungal agents .

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer potential:

  • Mechanism of Action : These compounds are believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, they may target topoisomerases or other critical proteins in cancer pathways.
  • Case Studies : In vitro studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cell lines, suggesting a promising avenue for therapeutic development .

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazole compounds has been explored in various studies:

  • Cyclooxygenase Inhibition : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. This inhibition can lead to decreased production of pro-inflammatory mediators .
  • Therapeutic Index : Certain compounds have demonstrated a therapeutic index significantly greater than traditional anti-inflammatory drugs like indomethacin .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC 10.7–21.4 μmol/mL
AntifungalEffective against multiple fungal strains
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of COX enzymes

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Interaction : It is hypothesized that the compound interacts with specific receptors or proteins that mediate its biological effects.
  • Cell Cycle Regulation : Some studies suggest that these compounds can interfere with the cell cycle, leading to apoptosis in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.